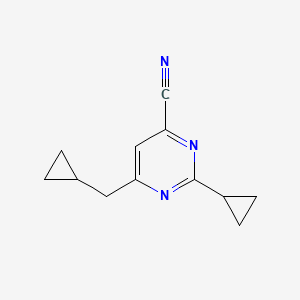![molecular formula C12H14ClN3OS B14886873 1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[4,5-b]pyridine ring and a thioether linkage to a dimethylbutanone moiety. Imidazo[4,5-b]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the chloro-substituted imidazo[4,5-b]pyridine with a thiol derivative, such as 3,3-dimethylbutan-2-thiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the imidazo[4,5-b]pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted imidazo[4,5-b]pyridines.
Aplicaciones Científicas De Investigación
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The chloro-substituted imidazo[4,5-b]pyridine ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and the dimethylbutanone moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1H-imidazo[4,5-b]pyridine: Lacks the thioether and dimethylbutanone moieties.
1H-imidazo[4,5-b]pyridine-2-thiol: Contains a thiol group instead of the thioether linkage.
3,3-Dimethylbutan-2-one: Lacks the imidazo[4,5-b]pyridine core.
Uniqueness
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one is unique due to its combination of a chloro-substituted imidazo[4,5-b]pyridine ring, a thioether linkage, and a dimethylbutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H14ClN3OS |
|---|---|
Peso molecular |
283.78 g/mol |
Nombre IUPAC |
1-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H14ClN3OS/c1-12(2,3)9(17)6-18-11-15-8-4-7(13)5-14-10(8)16-11/h4-5H,6H2,1-3H3,(H,14,15,16) |
Clave InChI |
MAXZRBFMPXNVFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CSC1=NC2=C(N1)C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


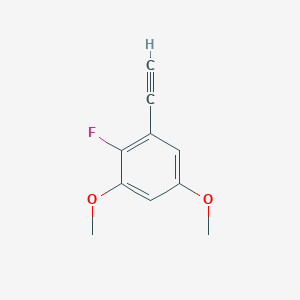
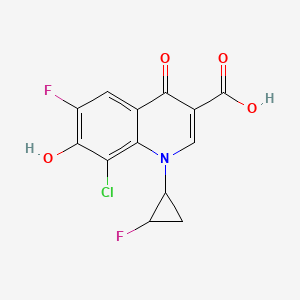

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
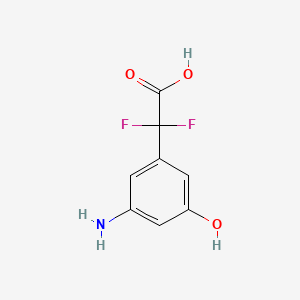
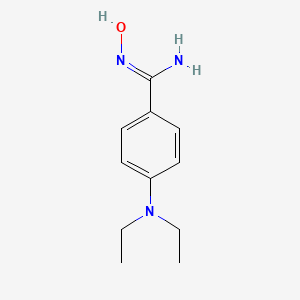
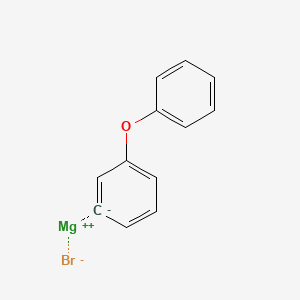
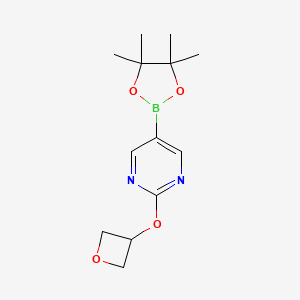
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
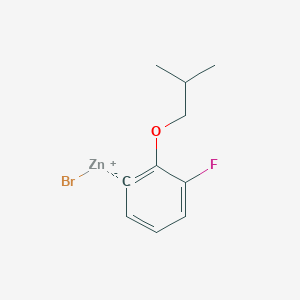
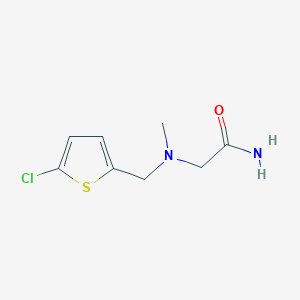
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

